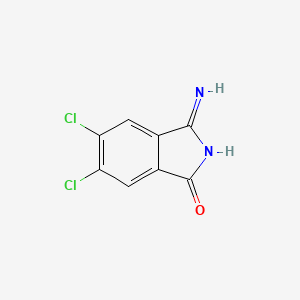

5,6-dichloro-3-imino-2H-isoindol-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4Cl2N2O |

|---|---|

Molecular Weight |

215.03 g/mol |

IUPAC Name |

5,6-dichloro-3-iminoisoindol-1-one |

InChI |

InChI=1S/C8H4Cl2N2O/c9-5-1-3-4(2-6(5)10)8(13)12-7(3)11/h1-2H,(H2,11,12,13) |

InChI Key |

NOFJASWEFDKODU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,6 Dichloro 3 Imino 2h Isoindol 1 One and Its Structural Analogues

Phthalonitrile-Based Condensation and Cyclization Reactions

A primary and effective route to 5,6-dichloro-3-imino-2H-isoindol-1-one begins with the appropriately substituted phthalonitrile. This method hinges on the high reactivity of the nitrile groups, which can undergo cyclization reactions with various nucleophiles.

The synthesis commences with 4,5-dichlorophthalonitrile (B145054) as the starting material. This precursor can be prepared from 4,5-dichlorophthalic acid. The initial key step involves the formation of a diiminoisoindoline intermediate. Specifically, 5,6-dichloro-1,3-diiminoisoindoline (B8367767) is synthesized by reacting 4,5-dichlorophthalonitrile with ammonia (B1221849) in the presence of a catalyst, such as sodium methoxide (B1231860) in methanol. This reaction proceeds through the nucleophilic attack of ammonia on the nitrile carbons, leading to a cyclization that forms the five-membered isoindoline (B1297411) ring with two imino groups.

The subsequent and crucial step is the selective partial hydrolysis of one of the two imino groups in 5,6-dichloro-1,3-diiminoisoindoline. This controlled hydrolysis converts one imino group into a carbonyl group, yielding the target compound, this compound. This transformation requires carefully controlled reaction conditions to avoid complete hydrolysis to the corresponding phthalimide. The reaction of an equivalent of ammonia can lead to the formation of a cyclic iminohemiaminal, which can then tautomerize to a hydroxy isoindole before rearranging to the more stable isoindolinone structure. nih.gov

| Starting Material | Intermediate | Product | Reagents and Conditions |

| 4,5-Dichlorophthalonitrile | 5,6-Dichloro-1,3-diiminoisoindoline | This compound | 1. NH3, NaOMe, MeOH2. Controlled Hydrolysis |

Multi-Component Reaction (MCR) Strategies for Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of each reactant. nih.gov This approach is advantageous for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds.

Pseudo Three-Component Syntheses

In the context of isoindolinone synthesis, pseudo three-component reactions can be employed. These reactions may involve a bifunctional starting material that acts as two separate components. For instance, a reaction could be designed using a chlorinated 2-formylbenzoic acid, an amine, and an isocyanide. The aldehyde and carboxylic acid functionalities of the 2-formylbenzoic acid derivative react sequentially in the same pot to construct the isoindolinone core. While specific examples for the 5,6-dichloro derivative are not prevalent, this strategy is well-established for the synthesis of a variety of 3-substituted isoindolinones.

A rhodium-catalyzed three-component reaction has been developed for the synthesis of isoindolinone frameworks, combining a benzoyl chloride derivative, an aminophenol, and an electron-deficient alkene in a single step. nih.gov Another variation utilizes an aromatic aldehyde, an aminopyridine, and an activated olefin. nih.gov These methods offer a direct route to complex isoindolinones, and the use of chlorinated starting materials would yield the corresponding structural analogues.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| Chlorinated 2-Formylbenzoic Acid | Primary Amine | Isocyanide | Lewis Acid | 3-Substituted Isoindolinone |

| Chlorinated Benzoyl Chloride | 2-Aminophenol | Alkene | Rhodium Catalyst | Substituted Isoindolinone |

| Chlorinated Aromatic Aldehyde | 2-Aminopyridine | Alkene | Rhodium Catalyst | Substituted Isoindolinone |

Domino Reaction Sequences

Domino reactions, also known as cascade reactions, involve a sequence of intramolecular transformations, where the functionality for each subsequent reaction is generated in the previous step. epfl.ch This approach allows for the construction of complex molecular architectures from simple starting materials in a highly efficient manner.

For the synthesis of isoindolinone analogues, a domino reaction could be initiated from a suitably substituted chlorinated benzamide. For example, a palladium-catalyzed domino Heck-aza-Michael reaction can be used to synthesize C1-substituted isoindolines. This process involves an initial intermolecular Heck reaction of an aryl bromide with an electron-deficient alkene, followed by an intramolecular aza-Michael reaction. Applying this to a chlorinated o-bromobenzylamine derivative would lead to a chlorinated isoindoline, a reduced analogue of the target structure. Further oxidation could then yield the isoindolinone.

Catalytic Approaches in Isoindolone Synthesis

Catalytic methods are central to modern organic synthesis, offering mild reaction conditions, high selectivity, and reduced waste. Both metal-based and non-metal-based catalytic systems have been developed for the synthesis of isoindolinones.

Metal-Mediated and Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for the construction of the isoindolinone scaffold, often through C-H activation, cross-coupling, or carbonylation reactions. nih.govresearchgate.net

Rhodium-catalyzed C-H activation of N-benzoylsulfonamides followed by annulation with olefins is an effective method for producing a wide range of 3-substituted and 3,3-disubstituted isoindolinones. organic-chemistry.org The use of chlorinated N-benzoylsulfonamides in this reaction would directly lead to chlorinated isoindolinone analogues. Similarly, ruthenium catalysts have been employed for the cyclization of benzonitriles with vinyl sulfones or acrylates to produce 3-alkylidene isoindolinones. nih.gov In these reactions, the benzonitrile (B105546) is oxidized in situ to a benzamide, which then undergoes C-H functionalization and cyclization. nih.gov Palladium-catalyzed reactions of ortho-halogenated benzamides also provide a versatile route to isoindolinones, although reactions involving substrates with multiple halogen substituents can sometimes present challenges. nih.gov

| Catalyst System | Substrates | Reaction Type | Product Type |

| Rhodium Complex | Chlorinated N-Benzoylsulfonamide, Olefin | C-H Activation/Annulation | Chlorinated 3-Substituted Isoindolinone |

| Ruthenium Dimer | Chlorinated Benzonitrile, Phenyl Vinyl Sulfone | In situ Oxidation/C-H Functionalization | Chlorinated 3-Alkylidene Isoindolinone |

| Palladium Catalyst | ortho-Chloro Arylketimine, Carbon Monoxide | Carbonylative Coupling | 3-Methylidene Isoindolinone |

Oxidative Cyclization Methodologies

Oxidative cyclization reactions offer another avenue for the synthesis of heterocyclic compounds like isoindolinones. These reactions typically involve the formation of a new C-N or C-O bond with the concomitant introduction of a higher oxidation state at one of the reacting centers.

A relevant strategy for the synthesis of structural analogues is the oxidative cyclization of N-allylbenzamides. While this method often leads to oxazolines, modifications in the reaction conditions or substrate can potentially direct the cyclization towards isoindolinone-type structures. For instance, electrochemical oxidative cyclization of N-allylcarboxamides using lithium halogen salts can produce halogenated oxazolines, which are five-membered heterocycles. rsc.org Although not directly yielding isoindolinones, this demonstrates a method for intramolecular cyclization of a halogenated precursor. The development of similar oxidative cyclizations starting from chlorinated o-vinylbenzamides could potentially provide a direct route to the chlorinated isoindolinone core.

Stereoselective and Enantioselective Synthesis of Chiral Isoindolone Derivatives

The synthesis of enantiomerically pure chiral isoindolinones is of paramount importance, as the stereochemistry at the C3 position often dictates the biological activity of these molecules. Modern synthetic chemistry has produced several powerful methods for controlling the stereochemical outcome of isoindolone formation, primarily through catalysis and the use of chiral auxiliaries.

Catalytic Asymmetric Synthesis: Transition-metal catalysis and organocatalysis have emerged as leading strategies for the enantioselective synthesis of isoindolinones. Rhodium(III)-catalyzed asymmetric synthesis has been successfully employed to produce 3-substituted isoindolinones. One such method involves the use of a chiral N-sulfinyl amide directing group in an asymmetric annulation of benzamides with acrylic esters. This process proceeds via an oxidative C–H olefination and subsequent intramolecular aza-Michael addition, yielding a range of chiral isoindolinones with good diastereoselectivity. The chiral auxiliary can then be removed to afford the enantiomerically pure (S)-isoindolinones. nih.gov

Palladium-catalyzed reactions have also proven effective. For instance, a highly efficient palladium-catalyzed asymmetric intramolecular allylic C–H amination reaction has been developed to generate a variety of substituted chiral isoindolines, which are precursors to isoindolinones, with excellent enantioselectivity (up to 98% ee). researchgate.net Furthermore, artificial metalloenzymes, combining the reactivity of transition metals with the chiral environment of a protein, have been engineered for this purpose. A streptavidin–biotin–Rh(III) system has been reported for the synthesis of chiral isoindolinones from N-(pivaloyloxy)benzamides and aromatic diazoesters, achieving high enantiomeric ratios (up to 95:5 e.r.). x-mol.net This hybrid system leverages a directed C–H activation followed by diazo insertion within the chiral pocket of the engineered streptavidin protein. x-mol.net

Organocatalysis provides a metal-free alternative for these asymmetric transformations. Asymmetric organocatalytic Mannich reactions using α-amidosulfones derived from 2-formyl benzoates have been explored. In the presence of a bifunctional organocatalyst, these reactions can produce heterocyclic hybrid molecules, such as isoindolinones substituted with a pyrazole (B372694) ring, in high enantioselectivity (89% ee). nih.gov

| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity |

| Rh(III)-Catalyzed Annulation | Chiral N-sulfinyl amide | Oxidative C–H olefination / aza-Michael addition | Diastereomeric ratio up to 5.5:1 |

| Pd-Catalyzed Amination | Palladium / Chiral Ligand | Asymmetric intramolecular allylic C–H amination | Up to 98% ee |

| Artificial Metalloenzyme | Streptavidin–biotin–Rh(III) | C–H activation / Diazo insertion | Up to 95:5 e.r. |

| Organocatalytic Mannich Reaction | Bifunctional Organocatalyst | Asymmetric aza-Mannich/lactamization | Up to 89% ee |

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. rsc.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. nih.govwikipedia.org In the context of isoindolinones, chiral auxiliaries attached to the nitrogen atom or a substituent can effectively direct the approach of reagents, leading to the formation of one diastereomer in preference to the other. After the desired stereocenter is set, the auxiliary can be cleaved and often recovered for reuse. rsc.org While specific examples directly pertaining to this compound are not detailed in the reviewed literature, the principle is broadly applicable to the synthesis of diverse chiral isoindolone cores.

Functionalization and Diversification Strategies for Isoindolone Core

Post-synthetic modification of the isoindolone core is crucial for generating chemical diversity and for the late-stage functionalization of bioactive molecules. Modern catalytic methods, particularly transition-metal-catalyzed C-H activation, have revolutionized the ability to selectively introduce new functional groups onto the aromatic ring and the lactam portion of the isoindolone skeleton.

C-H Activation and Functionalization: Directing group-assisted C-H activation has become a powerful tool for the regioselective functionalization of arenes. In the synthesis of isoindolinones, an amide directing group can be used to activate a specific C-H bond for reaction. For example, a room-temperature method merging visible-light photocatalysis with cobalt-catalyzed C-H activation has been developed for the synthesis of isoindolone spirosuccinimides from benzamides. nih.gov This reaction proceeds under aerobic conditions without the need for stoichiometric external oxidants. nih.gov

Ruthenium-catalyzed C-H activation has also been employed in the synthesis of isoindolinones by merging it with the strain-release of 1,2-oxazetidines. abo.fi This approach allows for the preparation of structurally diverse isoindolinone skeletons from readily available benzoic acids. abo.fi Rhodium(III)-catalyzed C-H activation enables the reaction of aryl ketones with acrylate (B77674) esters and ammonium (B1175870) acetate (B1210297) to produce 1H-isoindoles bearing a quaternary carbon center, which are closely related to isoindolinones. nih.gov

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a versatile tool for creating carbon-carbon and carbon-heteroatom bonds. Once an isoindolone core is synthesized with a halogen handle (e.g., a bromo or iodo substituent), it can be further diversified using classic cross-coupling reactions. For example, isoindole-1,3-diones bearing a halogen atom have been subjected to palladium/copper-catalyzed Sonogashira coupling to introduce alkyne groups and Suzuki coupling to introduce aryl groups, both in good yields. nih.gov These methods significantly expand the scope of accessible isoindolone derivatives.

| Strategy | Catalyst | Key Reaction | Application |

| C-H Activation | Cobalt / Photocatalyst | C-H bond functionalization and spirocyclization | Synthesis of isoindolone spirosuccinimides |

| C-H Activation | Ruthenium | C-H activation / Strain-release cascade | Synthesis from benzoic acids |

| Cross-Coupling | Palladium/Copper | Sonogashira Reaction | Introduction of alkynyl groups |

| Cross-Coupling | Palladium | Suzuki Coupling | Introduction of aryl groups |

Comparative Analysis of Conventional and Modern Synthetic Protocols

The synthesis of isoindolinones has evolved significantly, moving from classical, often multi-step procedures to more efficient and atom-economical modern catalytic methods.

Conventional Synthetic Protocols: Traditional methods for constructing the isoindolinone ring system often rely on the cyclization of pre-functionalized precursors. researchgate.net Common strategies include:

From Phthalimides or Phthalimidines: A widespread and historical approach involves the functionalization or reduction of readily available phthalimides or phthalimidines. researchgate.net However, this can necessitate multiple synthetic steps to achieve the desired substitution pattern. researchgate.net

From o-Phthalaldehydes: The reaction of o-phthalaldehyde (B127526) with primary amines and a nucleophile can lead to the formation of isoindole derivatives, which can then be converted to isoindolinones. nih.gov

Gabriel-Colman Rearrangement: This rearrangement involves the reaction of a phthalimido ester with a strong base, like an alkoxide, to induce a ring expansion that forms a substituted isoquinoline (B145761) derivative. wikipedia.orgsemanticscholar.org While primarily used for isoquinolines, related chemistry can be applied to imide derivatives to access related heterocyclic systems. semanticscholar.orgwikiwand.com

These conventional methods often suffer from limitations such as harsh reaction conditions, the need for pre-functionalized starting materials, and limited substrate scope.

Modern Synthetic Protocols: In contrast, modern synthetic protocols are dominated by transition-metal catalysis, which offers milder conditions, higher efficiency, and broader functional group tolerance. researchgate.netabo.fi These advanced methods often construct the isoindolinone core in a single pot through cascade or domino reactions. researchgate.net

Key features of modern methods include:

C-H Activation: As discussed previously, transition metals like palladium, rhodium, and ruthenium can catalyze the direct functionalization of C-H bonds, obviating the need for pre-installed activating or leaving groups. researchgate.netnih.gov This leads to higher atom economy and more streamlined syntheses.

Carbonylative Cyclization: Palladium-catalyzed reactions that incorporate carbon monoxide (CO) can be used to construct the lactam ring. For example, the aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones in a single step under mild conditions. nih.gov

Isocyanide Insertion: Palladium-catalyzed insertion of isocyanides into N-methoxy benzamides has been used to synthesize 3-imino-isoindolinones, a structure closely related to the title compound. nih.gov

Metal-Free Approaches: While transition metals are powerful, concerns about cost and toxicity have spurred the development of metal-free alternatives. Recent advances include protocols using reagents like trifluoroacetic acid (TFA) and chlorosulfonyl isocyanate (CSI) to achieve one-pot syntheses under mild conditions. nih.gov

Comparative Summary:

| Feature | Conventional Protocols | Modern Protocols |

| Starting Materials | Often require pre-functionalized substrates (e.g., phthalimides, o-halobenzoates). researchgate.netnih.gov | Utilize simpler, more readily available starting materials (e.g., benzamides, benzoic acids). researchgate.netabo.fi |

| Efficiency | Frequently multi-step, lower overall yields. researchgate.net | Often one-pot or tandem reactions, higher yields, greater atom economy. nih.govnih.gov |

| Reaction Conditions | Can require harsh conditions (e.g., strong bases, high temperatures). wikipedia.org | Typically milder conditions, greater functional group tolerance. nih.govnih.gov |

| Key Transformations | Cyclization, reduction, rearrangement. researchgate.netwikipedia.org | C-H activation, cross-coupling, carbonylation, catalytic cascades. researchgate.netnih.govabo.fi |

| Versatility | Scope can be limited by the availability of starting materials. | Broad scope, allowing for the synthesis of diverse and complex derivatives. researchgate.net |

Investigative Studies on the Reactivity and Mechanistic Pathways of 5,6 Dichloro 3 Imino 2h Isoindol 1 One

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of 5,6-dichloro-3-imino-2H-isoindol-1-one towards nucleophiles and electrophiles is dictated by the electronic properties of the isoindolinone core. The molecule possesses several sites susceptible to attack.

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbon atom of the exocyclic imino (C=N) group. This carbon is rendered significantly electron-deficient by the adjacent nitrogen and the carbonyl group of the lactam. The presence of two electron-withdrawing chlorine atoms on the fused benzene (B151609) ring further enhances this electrophilicity through inductive effects. Consequently, the imino group readily reacts with a variety of nucleophiles. For instance, reactions with primary amines can lead to transimination products, while hydrolysis yields the corresponding 5,6-dichlorophthalimide. The general reactivity of the imine group in such scaffolds towards nucleophiles is a well-established pathway for derivatization.

Electrophilic Reactions: The isoindolinone framework contains multiple nucleophilic centers, primarily the nitrogen atoms. The endocyclic nitrogen of the lactam and the exocyclic nitrogen of the imino group both possess lone pairs of electrons and can react with electrophiles. N-alkylation and N-acylation are common derivatization strategies for the isoindolinone scaffold.

In contrast, electrophilic aromatic substitution on the benzene ring is significantly disfavored. The combination of the deactivating lactam moiety and the two strongly electron-withdrawing chloro substituents reduces the nucleophilicity of the aromatic ring, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation highly unlikely under standard conditions.

Table 1: Predicted Reactivity towards Nucleophiles and Electrophiles

| Reaction Type | Reagent Class | Predicted Product | Rationale |

|---|---|---|---|

| Nucleophilic Addition | Amines (R-NH₂) | Transimination product | The electrophilic imino carbon is susceptible to attack by nucleophilic amines. |

| Nucleophilic Acyl Sub. | Water (H₂O) | 5,6-Dichlorophthalimide | Hydrolysis of the imino group leads to the corresponding dicarbonyl compound. |

| Electrophilic Sub. | Alkyl Halides (R-X) | N-alkylated isoindolinone | The nitrogen atoms of the lactam or imino group can act as nucleophiles. |

| Electrophilic Aromatic Sub. | Nitrating Mixture | No reaction (typically) | The benzene ring is strongly deactivated by two chloro groups and the lactam functionality. |

Cycloaddition Reactions Involving the Imino Moiety

The imino group of this compound can participate as a 2π component in cycloaddition reactions, providing a powerful tool for constructing complex polycyclic heterocyclic systems. numberanalytics.com The most significant of these are 1,3-dipolar cycloadditions. organic-chemistry.orgwikipedia.org

In a typical [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (in this case, the C=N bond) in a concerted, pericyclic manner to form a five-membered ring. organic-chemistry.orgnumberanalytics.com This reaction is a cornerstone in heterocyclic synthesis due to its high efficiency and stereoselectivity. numberanalytics.com The imino moiety of the isoindolinone can react with various 1,3-dipoles, such as nitrile oxides, azides, and azomethine ylides, to yield fused heterocyclic structures. uchicago.edunih.gov For example, reaction with a nitrile oxide would generate a fused oxadiazole ring system, while reaction with an azide (B81097) would lead to a fused tetrazole ring. The regioselectivity of these reactions is governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. organic-chemistry.org

Table 2: Potential [3+2] Cycloaddition Reactions

| 1,3-Dipole | Dipole Structure | Resulting Fused Heterocycle |

|---|---|---|

| Nitrile Oxide | R-C≡N⁺-O⁻ | Oxadiazole-isoindolinone |

| Azide | R-N⁻-N⁺≡N | Tetrazole-isoindolinone |

| Azomethine Ylide | R₂C=N⁺(R)-C⁻R₂ | Pyrrolidine-isoindolinone |

| Nitrone | R₂C=N⁺(R)-O⁻ | Oxadiazolidine-isoindolinone |

Rearrangement Reactions and Tautomerism Studies

The structural framework of this compound allows for tautomeric equilibria and is susceptible to skeletal rearrangements under specific conditions.

Tautomerism: The compound can exist in two primary tautomeric forms: the imino form (this compound) and the amino form (5,6-dichloro-3-amino-1H-isoindol-1-one). This represents a type of imine-enamine tautomerism, where a proton migrates between the exocyclic nitrogen and the C3 position of the heterocyclic ring. The position of this equilibrium is influenced by factors such as solvent polarity and substitution patterns. This tautomerism is a known feature of the closely related 1,3-diiminoisoindoline (B1677754) molecule. researchgate.net Additionally, lactam-lactim tautomerism can occur, involving the migration of the proton from the endocyclic nitrogen to the carbonyl oxygen, although the lactam form is generally overwhelmingly favored.

Rearrangement Reactions: While the isoindolinone core is generally stable, it can undergo rearrangement under the influence of strong reagents. For instance, studies on related 2-aryl-3-hydroxyisoindolin-1-ones have shown that treatment with strong bases like s-butyllithium can induce a novel rearrangement of the isoindolinone scaffold to form 3-aminoindan-1-ones. acs.org This transformation is proposed to proceed through the formation of a transient N,O-dilithiated hemiaminal, followed by α-elimination and intramolecular C-H insertion of a resulting carbene intermediate. acs.org This indicates that the 5,6-dichloro-substituted framework could potentially undergo similar skeletal reorganizations under highly basic conditions.

Oxidation-Reduction Chemistry of the Isoindolone Framework

The isoindolone framework and the imino group in this compound are redox-active and can be transformed using various oxidizing and reducing agents.

Oxidation: The isoindolinone scaffold can be susceptible to oxidation, particularly at benzylic positions. In related N-substituted isoindolinones, the benzylic methylene (B1212753) group at the C3 position can be oxidized to a carbonyl group, yielding the corresponding phthalimide. digitellinc.com Catalytic iron systems with tert-butyl hydroperoxide have been shown to be effective for this transformation. digitellinc.com Similarly, dioxane-mediated aerobic oxidation has been used to convert isoindolines to isoindolinones. nih.govresearchgate.net For the title compound, harsh oxidizing conditions could potentially lead to degradation of the heterocyclic ring.

Reduction: The reducible moieties in the molecule are the imino group and the lactam carbonyl. The C=N double bond of the imino group can be selectively reduced to an amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, yielding 5,6-dichloro-3-aminoisoindolin-1-one. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the imino group and the lactam carbonyl, potentially leading to 5,6-dichloro-3-aminoisoindoline. Electrochemical methods have also been employed for the controlled reduction of cyclic imides to hydroxylactams and lactams, suggesting that similar protocols could be applied to reduce the carbonyl group of the isoindolinone ring. organic-chemistry.org

Electron-Donor-Acceptor (EDA) Interactions and Their Influence on Reactivity

The electronic structure of this compound makes it a candidate for participation in electron-donor-acceptor (EDA) interactions. The aromatic ring, rendered electron-poor by the two chlorine atoms and the fused lactam structure, can function as an electron acceptor.

When mixed with an electron-rich donor molecule (e.g., certain aromatic hydrocarbons, amines, or phenols), an EDA complex may form. This complex is characterized by a weak association between the donor and acceptor, often resulting in a new charge-transfer absorption band in the UV-Vis spectrum. The formation of such complexes can significantly influence the reactivity of the isoindolinone, particularly in photochemical reactions. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating a radical ion pair. This charge separation can initiate subsequent chemical reactions that are not accessible under thermal conditions, providing a pathway to novel molecular structures.

Reactivity as a Heterocyclic Building Block in Complex Molecule Synthesis

The isoindolinone framework is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives are valuable building blocks in organic synthesis. nih.govsrdorganics.com this compound serves as a versatile precursor for the synthesis of more complex molecules and polyheterocyclic systems. nih.govmdpi.comresearchgate.net

The reactivity of the imino and lactam functionalities allows for a wide range of transformations. For example, the imino group can be hydrolyzed to a carbonyl, converting the molecule into 5,6-dichlorophthalimide, a common precursor in Gabriel synthesis. Alternatively, the imino nitrogen can be functionalized, or the entire group can be displaced by other nucleophiles. Transition-metal-catalyzed cross-coupling reactions on the aromatic ring, while challenging due to deactivation, could potentially be used to introduce further complexity if suitable conditions are found. The scaffold's ability to undergo annulation and cycloaddition reactions, as previously discussed, further cements its role as a key intermediate in the construction of diverse molecular architectures. researchgate.net

Sophisticated Structural Characterization and Spectroscopic Analysis in Isoindolone Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 5,6-dichloro-3-imino-2H-isoindol-1-one, the ¹H NMR spectrum is expected to reveal the specific arrangement of its hydrogen atoms. The two protons on the benzene (B151609) ring, H-4 and H-7, are chemically equivalent in a symmetric environment and would likely appear as a single sharp singlet. The protons attached to the nitrogen atoms—the lactam NH (at position 2) and the imino NH (at position 3)—would typically appear as broader signals due to quadrupole effects and potential chemical exchange. Their exact chemical shifts would be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. Key resonances would include those for the carbonyl carbon (C1) and the imino carbon (C3), which are expected at the downfield end of the spectrum. The four aromatic carbons attached to chlorine (C5, C6) and hydrogen (C4, C7) would have distinct chemical shifts, as would the two quaternary carbons (C3a, C7a) at the ring fusion. Studies on the parent compound, 3-iminoisoindolinone, have shown that it can exist in tautomeric forms, and NMR is crucial for identifying the predominant form in solution. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift principles and data from analogous structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H | ~ 7.8 - 8.2 | H-4, H-7 | Singlet (s) |

| ¹H | Variable (broad) | Lactam N-H | Broad Singlet (br s) |

| ¹H | Variable (broad) | Imino =N-H | Broad Singlet (br s) |

| ¹³C | ~ 165 - 175 | C1 (C=O) | |

| ¹³C | ~ 155 - 165 | C3 (C=N) | |

| ¹³C | ~ 130 - 140 | C5, C6 (Ar-Cl) | |

| ¹³C | ~ 120 - 130 | C3a, C7a (Ar-Quaternary) | |

| ¹³C | ~ 115 - 125 | C4, C7 (Ar-H) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous confirmation of a compound's molecular formula.

For this compound (molecular formula C₈H₄Cl₂N₂O), HRMS would provide an experimental mass that can be matched to the calculated theoretical mass. A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion: an M peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl and one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms), with a relative intensity ratio of approximately 9:6:1. Observing this pattern is strong evidence for the presence of two chlorine atoms in the molecule.

Table 2: Calculated Exact Masses of Major Isotopologues for C₈H₄Cl₂N₂O

| Isotopologue Formula | Description | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₈H₄³⁵Cl₂N₂O | M (Molecular Ion) | 213.9701 | 100 |

| C₈H₄³⁵Cl³⁷ClN₂O | M+2 | 215.9672 | 65.1 |

| C₈H₄³⁷Cl₂N₂O | M+4 | 217.9642 | 10.6 |

Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong, sharp band is expected for the carbonyl (C=O) stretch of the lactam ring. The carbon-nitrogen double bond (C=N) of the imino group would also show a distinct stretching vibration. Furthermore, the N-H bonds of both the lactam and imino groups would give rise to stretching bands, typically in the higher wavenumber region of the spectrum. Aromatic C-H and C-C stretching vibrations, as well as C-Cl stretching bands, would also be present.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Lactam & Imino | 3200 - 3400 | Medium-Broad |

| C=O Stretch | Lactam | 1680 - 1720 | Strong |

| C=N Stretch | Imino | 1640 - 1690 | Medium |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Weak |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Strong |

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound is not publicly available, analysis of the closely related N-substituted 5,6-dichloroisoindoline-1,3-dione structures provides a strong basis for prediction. nih.govnih.gov The isoindolone core is expected to be nearly planar. X-ray analysis would confirm the positions of the chlorine atoms on the benzene ring and precisely measure the C=O and C=N bond lengths, providing insight into the electronic nature of these groups. The resulting structural data is the foundation for understanding the intermolecular forces that govern the crystal packing.

Table 4: Representative Crystallographic Parameters from an Analogous Structure (5,6-dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione) nih.gov

| Parameter | Description | Reported Value for Analogue |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 7.5993 |

| b (Å) | Unit cell dimension. | 19.4088 |

| c (Å) | Unit cell dimension. | 9.5086 |

| β (°) | Unit cell angle. | 110.842 |

| V (ų) | Volume of the unit cell. | 1310.68 |

Analysis of Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing Motifs

The data obtained from X-ray crystallography allows for a detailed analysis of the intermolecular interactions that dictate the crystal packing. These non-covalent forces, including hydrogen bonds, π-π stacking, and halogen bonds, are crucial in determining the physical properties of the solid material.

For this compound, the presence of both N-H donor groups (lactam and imino) and C=O/C=N acceptor groups creates significant potential for extensive hydrogen bonding. Molecules could form dimers or extended chains through N-H···O or N-H···N interactions, creating robust supramolecular architectures.

Furthermore, the planar aromatic ring system is conducive to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The chlorine substituents can also participate in so-called halogen bonds, where the electropositive region on the chlorine atom (the σ-hole) interacts with an electron-rich atom like oxygen or nitrogen on a neighboring molecule. mdpi.com Analysis of crystal structures for related 5,6-dichloro-phthalimide derivatives confirms the presence of strong π-π stacking and C-Cl···O interactions, which contribute significantly to the stability of the crystal lattice. nih.govnih.gov

Table 5: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Participating Atoms/Groups |

|---|---|---|

| Hydrogen Bonding | Strong directional interaction between H-bond donor and acceptor. | N-H···O=C; N-H···N=C |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Isoindolone aromatic rings |

| Halogen Bonding | Directional interaction involving a halogen atom's σ-hole. | C-Cl···O=C; C-Cl···N=C |

| van der Waals Forces | General attractive/repulsive forces between molecules. | Entire molecular surface |

Theoretical and Computational Chemistry Approaches to 5,6 Dichloro 3 Imino 2h Isoindol 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to determine the optimized molecular geometry and electronic properties of molecules like 5,6-dichloro-3-imino-2H-isoindol-1-one. DFT calculations, often utilizing functionals such as B3LYP combined with a basis set like 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. nih.gov

These geometric parameters are fundamental to understanding the molecule's three-dimensional shape, which in turn influences its physical properties and how it interacts with other molecules. For instance, the planarity of the isoindol-1-one ring system and the orientation of the chloro and imino substituents are critical determinants of its chemical behavior.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| Bond Length | C=N (imino) | 1.28 Å |

| Bond Length | C-Cl (C5) | 1.74 Å |

| Bond Length | C-Cl (C6) | 1.74 Å |

| Bond Angle | N-C=O | 125.5° |

| Dihedral Angle | Cl-C5-C6-Cl | ~0.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap (ΔE = ELUMO – EHOMO) between these two orbitals is a critical parameter; a small gap indicates high chemical reactivity, low kinetic stability, and high polarizability, characteristics of a "soft" molecule. semanticscholar.org Conversely, a large energy gap signifies a stable and less reactive "hard" molecule. semanticscholar.org FMO analysis for this compound can thus predict its reactivity hotspots and the nature of its interactions in chemical reactions.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Electron-donating capability |

| ELUMO | -2.50 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.35 | Indicates moderate chemical stability and reactivity |

Building upon FMO analysis, DFT calculations allow for the quantification of global chemical reactivity descriptors that assess the stability of a molecule. These descriptors include chemical hardness (η), chemical potential (μ), electronegativity (χ), and the global electrophilicity index (ω).

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap. semanticscholar.org

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Electronegativity (χ) is the power of an atom to attract electrons to itself, calculated as χ = -μ.

Electrophilicity Index (ω) quantifies the electron-accepting capability of a molecule. It is calculated as ω = μ² / (2η).

These parameters provide a quantitative framework for understanding the chemical behavior of this compound, predicting its stability and its propensity to act as an electrophile or nucleophile in reactions.

| Reactivity Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.175 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.675 |

| Electronegativity (χ) | -μ | 4.675 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.026 |

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are invaluable for predicting spectroscopic parameters. The theoretically calculated HOMO-LUMO energy gap provides a first approximation of the electronic absorption properties and the optical band gap of a molecule. nih.gov The optical band gap is a key property for materials used in electronics and photonics and corresponds to the energy required to excite an electron from the HOMO to the LUMO. TD-DFT calculations can further refine this by simulating the UV-visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, these predictions can guide experimental studies and help to understand its photophysical properties.

Ab Initio Molecular Dynamics Simulations for Conformational Landscape Exploration

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first principles (i.e., from quantum mechanics) as the simulation progresses. mdpi.com This method allows for the exploration of the conformational landscape of a molecule by simulating its atomic motions over time at a given temperature. mdpi.com Unlike static DFT calculations that find a single minimum-energy structure, AIMD reveals the dynamic behavior of the molecule, including vibrational motions, rotations, and conformational changes.

For this compound, AIMD simulations could be used to:

Investigate the stability of different tautomers (e.g., the imino-amino tautomerism at position 3).

Explore the rotational barriers of the imino group.

Simulate its behavior in a solvent, providing insights into solute-solvent interactions and how they influence the molecule's conformation and reactivity.

Identify potential reaction pathways by observing bond-making and bond-breaking events on a picosecond timescale. uni-hannover.de

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.govmdpi.com These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. conicet.gov.ar Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties.

For a series of isoindol-1-one derivatives including this compound, a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention times. This predictive capability is highly valuable in chemical research and industry as it can accelerate the design of new compounds with desired properties, saving time and resources. conicet.gov.ar

For example, a hypothetical QSPR model for predicting aqueous solubility (LogS) might take the form of a linear equation: LogS = β0 + β1(MW) + β2(LogP) + β3(TPSA) Where MW is molecular weight, LogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and β are coefficients determined from a training set of molecules.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein or enzyme. wjarr.com This method is central to computer-aided drug design, as it helps to identify potential drug candidates and elucidate their mechanism of action at a molecular level. nih.govnih.gov

For this compound, docking studies could be performed to assess its potential as an inhibitor for a specific biological target. The process involves placing the molecule in various orientations and conformations within the receptor's binding pocket and calculating a "docking score," which estimates the binding free energy. wjarr.com A lower (more negative) score generally indicates a more favorable binding interaction. The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's amino acid residues. researchgate.net

| Parameter | Details |

|---|---|

| Target Protein | Protein Kinase X (Hypothetical) |

| Binding Energy (Docking Score) | -8.5 kcal/mol |

| Key Interacting Residues | Hydrogen bond with GLU-81 (imino NH) |

| Hydrogen bond with LYS-33 (carbonyl O) | |

| Pi-stacking interaction with PHE-145 (isoindol ring) |

Theoretical Analysis of Enzyme Binding Pockets

There is currently a lack of published research focusing on the theoretical analysis of the binding of this compound to specific enzyme pockets. Such an analysis would typically involve quantum mechanics (QM) and molecular mechanics (MM) calculations to understand the electronic and structural properties of the compound and how they influence its interaction with protein active sites. Key aspects of this type of analysis would include identifying potential hydrogen bond donors and acceptors, mapping the electrostatic potential surface to predict regions of positive and negative charge, and calculating the energies of different conformations of the molecule. Without specific studies, any discussion on its interaction with enzyme binding pockets would be purely speculative.

Computational Elucidation of Molecular Recognition Events

Similarly, specific computational studies elucidating the molecular recognition events of this compound are not found in the available literature. Molecular recognition studies often employ techniques like molecular docking and molecular dynamics (MD) simulations to predict the binding affinity and mode of a ligand to a biological target. These simulations provide insights into the specific amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the thermodynamic parameters of binding. The absence of such studies for this compound means that there is no data to create detailed tables of binding energies, interacting residues, or conformational changes upon binding.

Structure Activity/property Relationship Sar/spr Studies on 5,6 Dichloro 3 Imino 2h Isoindol 1 One Analogues

Systematic Investigation of Substituent Effects on Chemical Reactivity and Biological Potential

The isoindolin-1-one (B1195906) core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. researchgate.net The chemical reactivity and biological potential of analogues of 5,6-dichloro-3-imino-2H-isoindol-1-one are profoundly influenced by the nature and position of various substituents. The dichlorination at the 5 and 6 positions already establishes a specific electronic environment on the benzene (B151609) ring, which in turn affects the properties of the entire molecule.

Systematic studies on related heterocyclic systems have demonstrated that the introduction of different functional groups can modulate properties such as anticancer, anti-inflammatory, and antimicrobial activities. For instance, in a series of isoindole-1,3(2H)-dione compounds, the anticancer activity was found to be dependent on the nature of the substituents, with silyl (B83357) ether and azido (B1232118) groups showing significant effects. nih.gov

The following table illustrates hypothetical substituent effects on a generic 3-imino-2H-isoindol-1-one scaffold, based on general principles observed in related heterocyclic compounds.

| Substituent (R) | Electronic Effect | Steric Effect | Potential Impact on Biological Activity |

|---|---|---|---|

| -H | Neutral | Minimal | Baseline activity |

| -CH3 | Electron-donating (weak) | Small | May enhance binding through hydrophobic interactions |

| -OCH3 | Electron-donating (strong) | Moderate | Can alter electronic distribution and hydrogen bonding potential |

| -Cl | Electron-withdrawing | Small | May enhance membrane permeability and binding affinity |

| -NO2 | Electron-withdrawing (strong) | Moderate | Can significantly alter electronic properties and may introduce toxicity |

Conformational Analysis and its Influence on Molecular Functionality

The three-dimensional arrangement of atoms in a molecule, or its conformation, is intrinsically linked to its function. For analogues of this compound, conformational analysis is essential to understand how they interact with biological targets. The isoindolinone ring system is relatively planar, but substituents can introduce conformational flexibility or restrictions.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, and computational modeling are powerful tools for conformational analysis. mdpi.commdpi.com These methods can help determine the preferred conformations of molecules in solution and provide insights into their dynamic behavior. For example, studies on other cyclic compounds have shown that the presence of bulky substituents can favor specific chair or boat conformations, which in turn dictates their reactivity and biological interactions. utdallas.edu

The interplay between different conformers and their relative populations can be critical for molecular functionality. A molecule may need to adopt a specific, higher-energy conformation to bind to its target, and understanding this conformational landscape is key to designing effective analogues.

Electronic and Steric Factors Governing Structure-Property Correlations

The properties of this compound analogues are governed by a delicate balance of electronic and steric factors. These factors are not independent and often have synergistic or antagonistic effects on the molecule's behavior.

Electronic Factors: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electron density distribution within the molecule. mdpi.com This, in turn, influences properties such as:

Reactivity: Electron-withdrawing groups can make certain positions more susceptible to nucleophilic attack, while electron-donating groups can enhance electrophilic substitution reactions. rsc.org

Acidity/Basicity: The pKa of the imino group and other ionizable functions can be modulated by the electronic effects of substituents on the aromatic ring.

Redox Potential: The ease with which the molecule can be oxidized or reduced is influenced by its electronic properties.

Steric Factors: The size and shape of substituents play a crucial role in determining how a molecule interacts with its environment. stackexchange.com Steric hindrance can:

Influence Reaction Rates: Bulky groups near a reactive center can slow down or prevent a chemical reaction. nih.gov

Dictate Binding Specificity: A molecule's ability to fit into the active site of an enzyme or a receptor is highly dependent on its steric profile.

Affect Conformation: As discussed previously, steric repulsion between substituents can force a molecule into a particular conformation. utdallas.edu

The interplay of these factors is complex. For example, a bulky, electron-donating group may increase steric hindrance but also enhance reactivity at a distant site through electronic effects. A systematic analysis of these combined effects is essential for establishing clear structure-property correlations.

Development of Predictive Models for Optimized Isoindolone Derivatives

To accelerate the discovery of novel isoindolone derivatives with desired properties, the development of predictive models is a valuable strategy. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govnih.gov

The development of a robust QSAR/QSPR model typically involves the following steps:

Data Set Assembly: A series of this compound analogues with experimentally determined activities or properties is required.

Descriptor Calculation: A large number of molecular descriptors, which quantify various aspects of the molecular structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each analogue.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Once a validated model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized compounds. This allows for the in silico screening of large libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing. This rational, model-driven approach can significantly reduce the time and resources required for the development of optimized isoindolone derivatives. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electrostatic fields around the molecules that are favorable for activity, guiding the design of more potent compounds. nih.gov

Advanced Applications in Materials Science and Functional Materials Development

Optoelectronic Properties and Applications

The inherent π-conjugated system of the isoindolinone core is a key feature that suggests its utility in optoelectronic applications. The electron-withdrawing nature of the two chlorine atoms and the carbonyl group, combined with the electron-donating potential of the imino and aromatic rings, creates a donor-acceptor (D-A) type structure. This configuration is fundamental to the design of many organic electronic materials.

Derivatives of isoindolinone have been investigated for their luminescent and fluorescent properties in the solid state. The emission characteristics are highly dependent on molecular structure, intermolecular interactions, and the surrounding environment. For 5,6-dichloro-3-imino-2H-isoindol-1-one, the chlorine substituents are likely to induce heavy atom effects, which could enhance intersystem crossing and potentially lead to phosphorescence.

In the condensed phase, molecules like isoindolinones can exhibit aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). The planarity of the isoindolinone core can promote π-π stacking, which often leads to fluorescence quenching. However, strategic molecular design, such as the introduction of bulky substituents, can hinder this stacking and promote solid-state emission. The specific packing of this compound in the solid state would be a critical determinant of its luminescence properties.

Table 1: Illustrative Photophysical Data for Related Isoindolinone Derivatives in Solution

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

| Isoindolinone-A | 450 | 520 | 0.65 | Chloroform |

| Isoindolinone-B | 480 | 550 | 0.40 | THF |

| Isoindolinone-C | 465 | 535 | 0.72 | Dichloromethane |

Note: The data in this table is illustrative and based on findings for various isoindolinone derivatives, not this compound specifically.

The donor-acceptor character of molecules based on the isoindolinone scaffold makes them promising candidates for use in organic light-emitting diodes (OLEDs). In an OLED, such materials can function as emitters, hosts, or charge-transporting layers. The color of the emitted light can be tuned by modifying the chemical structure to alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the electron-withdrawing chlorine atoms would be expected to lower both the HOMO and LUMO energy levels. This could lead to blue-shifted emission compared to unsubstituted analogs and potentially improve air stability by making the molecule less susceptible to oxidation. The imino group offers a site for further functionalization to fine-tune the optoelectronic properties and improve processability for device fabrication.

Table 2: Example Performance of OLEDs Incorporating Isoindolinone-Type Emitters

| Emitter Type | Max. Emission (nm) | External Quantum Efficiency (%) | Color |

| Isoindolinone Derivative 1 | 510 | 8.5 | Green |

| Isoindolinone Derivative 2 | 480 | 5.2 | Blue |

| Isoindolinone Derivative 3 | 560 | 12.1 | Yellow |

Note: This table presents example data for OLEDs using various isoindolinone-based emitters to illustrate potential performance, not specific data for this compound.

Integration into Conjugated Polymer Systems and Nanomaterials

The isoindolinone moiety can be incorporated as a building block into conjugated polymers to create materials with tailored electronic and optical properties. Such polymers are of great interest for applications in organic solar cells, field-effect transistors, and sensors. The electron-accepting nature of the this compound unit would make it a valuable component in donor-acceptor copolymers. nih.gov

By pairing it with a suitable electron-donating monomer, a low bandgap polymer could be synthesized, which is desirable for applications in organic photovoltaics. The chlorine atoms could also enhance interchain interactions and influence the morphology of the polymer films, which is a critical factor for device performance.

Furthermore, this compound could be used to functionalize nanomaterials such as graphene or carbon nanotubes. This could be achieved through non-covalent interactions like π-π stacking or by covalent attachment via the imino group. Such functionalization could improve the dispersibility of the nanomaterials in organic solvents and introduce new electronic properties to the composite material.

Supramolecular Assembly and Self-Organizing Systems Based on Isoindolones

The structure of this compound contains several features that could drive supramolecular assembly. The planar aromatic core is conducive to π-π stacking interactions. The imino and carbonyl groups can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-defined one-, two-, or three-dimensional structures.

The presence of chlorine atoms introduces the possibility of halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. nih.govresearchgate.net Halogen bonding can be a powerful tool in crystal engineering to direct the self-assembly of molecules into specific architectures. nih.govresearchgate.net The interplay of hydrogen bonding, halogen bonding, and π-π stacking could lead to the formation of complex and functional supramolecular systems. These self-organizing systems could find applications in areas such as molecular recognition, sensing, and the templated synthesis of nanomaterials.

Mechanistic Investigations into the Biological Interactions of 5,6 Dichloro 3 Imino 2h Isoindol 1 One

Elucidation of Molecular Mechanisms Underlying Biological Activity

Detailed studies elucidating the specific molecular mechanisms of 5,6-dichloro-3-imino-2H-isoindol-1-one are not currently available. Research on analogous compounds suggests potential interactions, but direct evidence for the target molecule is absent.

Role of Hydrogen Bonding and Other Non-Covalent Interactions

No specific studies have been published that detail the role of hydrogen bonding or other non-covalent interactions in the biological activity of this compound.

Conformational Requirements for Molecular Recognition

There is no available research on the specific conformational requirements of this compound for molecular recognition by biological targets.

Enzyme Inhibition Mechanisms and Kinetics

While related dichlorinated compounds have been studied as enzyme inhibitors, there is no specific data on the enzyme inhibition mechanisms or kinetics for this compound. For instance, a different compound, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB), has been identified as a competitive inhibitor with respect to ATP and GTP for casein kinase II. However, these findings cannot be directly attributed to this compound.

Molecular Basis of Antimicrobial Action

The molecular basis for any potential antimicrobial action of this compound has not been documented. Studies on other isoindole derivatives have shown some antimicrobial effects, but the specific mechanisms for this particular compound remain uninvestigated.

Theoretical Frameworks for Antioxidant Activity

There are no theoretical or experimental studies available that provide a framework for the antioxidant activity of this compound.

Advanced Analytical Methodologies for Research on 5,6 Dichloro 3 Imino 2h Isoindol 1 One

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, purification, and purity assessment of 5,6-dichloro-3-imino-2H-isoindol-1-one. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques in this regard.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for the analysis of non-volatile and thermally sensitive compounds like many isoindolinone derivatives. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. This involves a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the two phases.

Key parameters for an HPLC method for purity assessment would include:

Column: A C18 column with a particle size of 3-5 µm is a common choice for providing high-resolution separations.

Mobile Phase: A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, would be effective for separating the main compound from any impurities with different polarities. The addition of a small amount of an acid like formic acid can improve peak shape.

Detection: A UV detector set at the wavelength of maximum absorbance for the compound would be used for quantification and purity determination. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity analysis.

Gas Chromatography (GC):

For GC analysis, the compound must be volatile and thermally stable. While some isoindolinone derivatives may require derivatization to increase their volatility, GC can be a high-resolution technique for purity assessment, especially when coupled with a mass spectrometer (GC-MS). chemijournal.com The compound would be vaporized and separated in a capillary column coated with a stationary phase. The choice of the stationary phase depends on the polarity of the analyte.

Considerations for GC analysis include:

Volatility and Thermal Stability: The thermal stability of this compound would need to be evaluated to ensure it does not degrade in the high-temperature GC inlet and column. chemijournal.com

Column: A non-polar or medium-polarity capillary column would likely be suitable for this halogenated compound.

Detector: A flame ionization detector (FID) can be used for general purity assessment, while a mass spectrometer (MS) provides structural information for impurity identification. An electron capture detector (ECD) could also be highly sensitive to this chlorinated compound.

Table 1: Illustrative Chromatographic Conditions for Analysis of Isoindolinone Derivatives

| Parameter | HPLC | GC |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume | 10 µL | 1 µL (split mode) |

| Oven Temperature | N/A | 100°C (hold 2 min) to 280°C at 10°C/min |

| Detector | UV at 254 nm | Mass Spectrometer (MS) |

| Retention Time (Illustrative) | 5.8 min | 12.5 min |

Spectrometric Techniques for Quantitative Analysis in Research Matrices

Spectrometric techniques are essential for the quantitative analysis of this compound in various research samples. UV-Visible and fluorescence spectroscopy are particularly useful in this context.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions. The isoindolinone core structure is expected to have strong UV absorbance. To quantify the compound, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration.

Fluorescence Spectroscopy:

Some isoindolinone and isoquinoline (B145761) derivatives are known to exhibit fluorescence, which can be a highly sensitive and selective method for quantitative analysis. researchgate.net The molecule is excited at a specific wavelength, and the emitted light at a longer wavelength is measured. The intensity of the emitted fluorescence is proportional to the concentration of the analyte. This technique can offer lower detection limits compared to UV-Vis spectroscopy. The suitability of fluorescence spectroscopy would depend on whether this compound possesses native fluorescence. If not, derivatization with a fluorescent tag could be an option.

Table 2: Hypothetical Spectroscopic Data for Quantitative Analysis

| Technique | Parameter | Illustrative Value |

| UV-Vis Spectroscopy | Wavelength of Max. Absorbance (λmax) | 260 nm |

| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ | |

| Linear Range | 1 - 20 µg/mL | |

| Fluorescence Spectroscopy | Excitation Wavelength (λex) | 350 nm |

| Emission Wavelength (λem) | 450 nm | |

| Quantum Yield (ΦF) | 0.25 | |

| Linear Range | 10 - 500 ng/mL |

Electrochemical Methods for Reactivity and Red-Ox Potential Investigations

Electrochemical methods can provide valuable insights into the redox properties and reactivity of this compound. Techniques like cyclic voltammetry (CV) can be used to determine its oxidation and reduction potentials. This information is crucial for understanding its potential involvement in electron transfer reactions and for developing electrochemical sensors.

In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential. The resulting voltammogram can reveal the potentials at which the compound is oxidized and reduced. The presence of the dichloro-substituents on the aromatic ring is expected to influence the redox potentials of the isoindolinone core.

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.gov For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful hyphenated techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. saspublishers.com This technique is ideal for identifying and quantifying the target compound in complex matrices such as biological fluids or reaction mixtures. The LC system separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for unambiguous identification. Tandem mass spectrometry (MS/MS) can provide even more structural information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. chemijournal.com It offers excellent chromatographic resolution and provides mass spectra that can be compared with libraries for compound identification. For halogenated compounds like this compound, GC-MS can be particularly effective for identifying and quantifying trace levels of the compound and its byproducts in environmental or industrial samples. nih.gov

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound

| Feature | LC-MS | GC-MS |

| Principle | Separates based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separates based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. |

| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |

| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility. |

| Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI), Chemical Ionization (CI). |

| Information Provided | Molecular weight and structural information from fragmentation. | Detailed fragmentation patterns for library matching and structural elucidation. |

Q & A

Q. What are the key structural features and spectroscopic methods for characterizing 5,6-dichloro-3-imino-2H-isoindol-1-one?

The compound’s core structure includes a dichloro-substituted isoindole ring and an imino group. Key characterization methods include:

- 1H/13C NMR : For identifying proton and carbon environments. For example, aromatic protons in similar compounds resonate at δ 6.9–7.6 ppm in DMSO-d6, while carbonyl carbons appear at δ 183–196 ppm .

- IR spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1615 cm⁻¹ (C=N stretch) confirm functional groups .

- Elemental analysis : Validates molecular composition (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What synthetic routes are commonly used to prepare this compound, and what are typical yields?

A representative method involves:

- Condensation reactions : Reacting chlorinated precursors with hydroxylamine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO). Yields range from 30% to 76%, depending on purification techniques like recrystallization or column chromatography .

- Click chemistry : For functionalized analogs, CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF mixtures achieves moderate yields (~30%) .

Q. How is purity assessed during synthesis?

- Thin-layer chromatography (TLC) : Monitors reaction progress (e.g., Rf = 0.49 in 70:30 EtOAc/hexanes) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 335.1512) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

- Solvent selection : Polar solvents like DMSO enhance solubility of intermediates, while PEG-400 reduces copper catalyst waste .

- Catalyst loading : Adjusting CuI concentrations (e.g., 1.16 g per 8.61 mmol substrate) balances reaction rate and byproduct formation .

- Temperature control : Room-temperature reactions minimize decomposition of imino groups .

Q. What computational tools are used to predict reactivity or biological interactions?

- Molecular Operating Environment (MOE) : Models docking interactions with biological targets (e.g., enzymes or receptors) .

- Density functional theory (DFT) : Calculates electronic properties of the dichloro-substituted ring, guiding functionalization strategies .

Q. How do structural modifications influence biological activity?

- Substitution patterns : Adding electron-withdrawing groups (e.g., nitro or chloro) to the isoindole ring enhances antimicrobial activity in analogs .

- Side-chain functionalization : Introducing hydrazone or triazole moieties improves solubility and target affinity, as seen in indole-based antioxidants .

Q. How are contradictions in spectral data resolved during characterization?

- Cross-validation : Comparing NMR shifts with structurally similar compounds (e.g., δ 11.0 ppm for -NH in DMSO-d6 ).

- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., imino vs. oxime configurations) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.